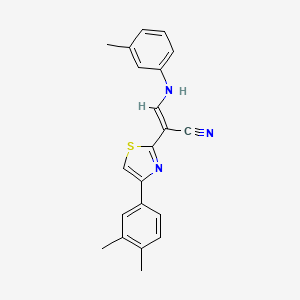

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

Description

Historical Development of Thiazole-Acrylonitrile Derivatives

Thiazole-acrylonitrile derivatives trace their origins to early 20th-century heterocyclic chemistry, with foundational work such as the Cook–Heilbron thiazole synthesis enabling efficient access to 5-aminothiazoles. This method, involving α-aminonitriles and carbon disulfide, established scalable routes to thiazole cores, later expanded by innovations in cyclization and functionalization strategies. The integration of acrylonitrile moieties emerged in the 2010s, driven by demands for compounds with tunable electronic properties. For instance, Cao et al. (2017) demonstrated that thiazole acrylonitriles like 11c exhibit potent insecticidal activity (LC~50~ = 1.45 mg/L against Aphis fabae), underscoring their biological utility. Parallel advances in materials science, such as the development of fluorescent thiazole derivatives for organic electroluminescence (EL) devices, further diversified applications. These developments laid the groundwork for designing multifunctional hybrids like (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile, which combines bioactive and optoelectronic features.

Position of (E)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(m-Tolylamino)acrylonitrile in Current Research

Contemporary studies position this compound at the intersection of medicinal chemistry and materials science. Its structure integrates a 4-(3,4-dimethylphenyl)thiazol-2-yl group—a modification shown to enhance antitumor activity in analogues like compound 22 (IC~50~ = 2.01 µM against HT29 cells)—with an m-tolylamino-acrylonitrile segment, which augments electron-withdrawing capacity. Recent patents highlight similar diarylamino-thiazole derivatives as fluorescence emitters in EL devices, suggesting potential optoelectronic applications. Furthermore, the compound’s E-configuration stabilizes conjugation across the acrylonitrile bridge, a feature critical for intramolecular charge transfer in donor-acceptor systems. Current research prioritizes elucidating its electronic behavior and synthesizing derivatives with tailored substituents to optimize functionality.

Significance in Donor-Acceptor Systems

The compound’s donor-acceptor architecture arises from its electron-donating m-tolylamino group and electron-accepting acrylonitrile-thiazole system. This configuration enables pronounced intramolecular charge transfer (ICT), as evidenced by fluorescence spectra of analogous thiazole derivatives. For example, aryl-substituted thiazoles like 31 exhibit emission maxima at 450–500 nm when complexed with transition metals, a property leveraged in EL layers. Theoretical studies suggest that the 3,4-dimethylphenyl group on the thiazole ring enhances planarity and π-orbital overlap, further stabilizing the ICT state. Such characteristics make the compound a candidate for organic semiconductors, nonlinear optical materials, and fluorescent probes, bridging synthetic chemistry and device engineering.

Research Objectives and Scientific Rationale

Primary research objectives for this compound include:

- Optimizing synthetic routes to improve yields and stereoselectivity.

- Characterizing electronic properties via spectroscopic and computational methods.

- Evaluating performance in optoelectronic devices (e.g., EL efficiency, charge mobility).

- Exploring biological activity against cancer cell lines and microbial pathogens.

The rationale stems from the compound’s structural novelty and modular design, which permits systematic variation of substituents to probe structure-property relationships. For instance, substituting the m-tolyl group with electron-donating or -withdrawing groups could modulate ICT efficiency, while altering the thiazole’s aryl substituent might enhance binding to biological targets. These investigations align with broader goals in functional material discovery and drug development.

Table 1. Key Synthetic Methods for Thiazole-Acrylonitrile Analogues

Properties

IUPAC Name |

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3S/c1-14-5-4-6-19(9-14)23-12-18(11-22)21-24-20(13-25-21)17-8-7-15(2)16(3)10-17/h4-10,12-13,23H,1-3H3/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJAZAHWFSQTIK-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Dimethylphenyl Group: The 3,4-dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

Formation of the Acrylonitrile Moiety: The acrylonitrile group is added through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylonitrile moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- (E)-2-(4-phenylthiazol-2-yl)-3-(m-tolylamino)acrylonitrile

- (E)-2-(4-(2,3-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

Uniqueness

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound belongs to the thiazole class, characterized by its thiazole ring fused with an acrylic nitrile moiety. The presence of substituents such as 3,4-dimethylphenyl and m-tolylamino groups enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile have shown effectiveness against various bacterial strains. A study highlighted that modifications in the thiazole ring significantly influenced antimicrobial potency, with specific substitutions enhancing activity against Gram-positive bacteria such as Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. pneumoniae | 8 μg/mL |

| Compound B | Streptococcus pyogenes | 16 μg/mL |

| (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile | Streptococcus agalactiae | TBD |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that a related thiazole compound exhibited an IC50 value lower than that of doxorubicin in A-431 and Jurkat cell lines, indicating strong anticancer activity . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl rings are crucial for enhancing cytotoxicity.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | A-431 | < 5 |

| Compound Y | Jurkat | < 10 |

| (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile | HeLa | TBD |

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In a study involving various thiazole compounds, some demonstrated significant anticonvulsant action at doses much lower than standard medications like ethosuximide. The SAR indicated that para-substituted phenyl groups were critical for activity .

Table 3: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| Compound Z | MES | < 20 |

| Compound W | scPTZ | < 15 |

| (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile | TBD |

Case Studies

- Antimicrobial Efficacy : A derivative structurally similar to (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile was tested against a panel of Gram-positive pathogens. Results showed enhanced activity against S. pneumoniae, with modifications leading to a MIC reduction from 256 μg/mL to as low as 8 μg/mL .

- Cytotoxicity in Cancer Research : In vitro studies on a series of thiazole derivatives demonstrated that modifications to the thiazole moiety could lead to improved cytotoxic effects in various cancer cell lines. One compound achieved an IC50 value significantly lower than doxorubicin, suggesting potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.